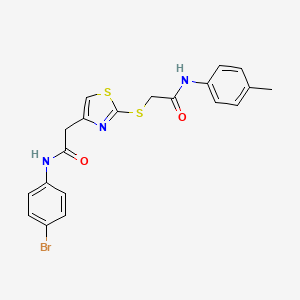

N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S2/c1-13-2-6-15(7-3-13)23-19(26)12-28-20-24-17(11-27-20)10-18(25)22-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKHIQPWOJJRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with the CAS number 941981-00-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 476.4 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiophene derivatives demonstrated significant antiproliferative effects against liver (HepG2) and prostate (PC-3) cancer cell lines. The most promising compounds exhibited IC50 values ranging from 0.075 to 6.96 µM against key targets such as VEGFR-2 and AKT, indicating strong kinase inhibitory activity and the ability to induce apoptosis through caspase activation .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | HepG2 | 3.105 | Induces apoptosis |

| 4c | PC-3 | 3.023 | Inhibits VEGFR-2 |

| Doxorubicin | HepG2 & PC-3 | Reference | Standard chemotherapy |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing thiazole and related structures exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Case Studies

- Caspase Activation : In HepG2 cells treated with this compound, there was a notable increase in caspase-3 activity, suggesting that the compound effectively triggers apoptotic pathways .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest at the S phase in HepG2 cells, indicating its potential as an anticancer agent by preventing cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various targets involved in cancer progression. These studies suggest that the compound binds effectively within the active sites of VEGFR and AKT, providing insights into its potential as a therapeutic agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromophenyl derivatives with thiazole-based compounds. The structural confirmation of synthesized compounds is usually performed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis.

Antimicrobial Activity

Research indicates that derivatives of N-(4-bromophenyl)-thiazol compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial efficacy is often evaluated using methods such as the turbidimetric method, which quantifies bacterial growth inhibition.

In one study, specific derivatives demonstrated promising results against common pathogens, suggesting their potential use in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, including the Sulforhodamine B (SRB) assay. This compound has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), indicating its potential as a chemotherapeutic agent .

Molecular docking studies further elucidate the interaction mechanisms between the compound and target proteins involved in cancer cell proliferation, enhancing our understanding of its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, compounds derived from N-(4-bromophenyl)-thiazole showed significant inhibition against both Staphylococcus aureus and Escherichia coli, demonstrating their utility in developing new antibacterial agents .

Case Study 2: Anticancer Activity

In another research effort, a derivative of N-(4-bromophenyl)-thiazole was tested against MCF7 cells. The results indicated that certain modifications to the thiazole ring enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Method Used | Result |

|---|---|---|---|---|

| N-(4-bromophenyl)-thiazole derivative | Antimicrobial | Staphylococcus aureus | Turbidimetric method | Significant inhibition |

| N-(4-bromophenyl)-thiazole derivative | Antimicrobial | Escherichia coli | Turbidimetric method | Significant inhibition |

| N-(4-bromophenyl)-thiazole derivative | Anticancer | MCF7 (breast cancer cell line) | Sulforhodamine B assay | High cytotoxicity observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives, focusing on heterocyclic cores, substituents, and bioactivities.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Influence: The thiazole core in the target compound distinguishes it from thiadiazole (4y) and triazinoindole (27) analogs. Thiazoles are often associated with antimicrobial and anticancer activities due to their planar structure and ability to interact with biological targets via π-π stacking . Thiadiazole derivatives (e.g., 4y) exhibit potent anticancer activity (IC₅₀ < 0.1 mM), attributed to their electron-deficient cores enhancing DNA intercalation or enzyme inhibition .

The p-tolylamino group (shared with 4y) may enhance binding to aromatase or kinase targets via hydrophobic and hydrogen-bonding interactions .

Biological Activity Trends: Compounds with thioether linkages (e.g., target compound, 4y, 4k) show enhanced metabolic stability and target affinity compared to non-thioether analogs . Antimicrobial activity is prominent in thiazole derivatives with electron-withdrawing substituents (e.g., 107a, MIC 6.25 µg/mL), suggesting the target compound may share similar efficacy .

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility: The target compound can be synthesized via coupling 2-((2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetic acid with 4-bromoaniline, analogous to methods in (compounds 26–27) .

- Biological Potential: Structural parallels to 4y (thiadiazole) and 107a (thiazole) suggest anticancer and antimicrobial applications. Further in vitro assays are warranted to validate these hypotheses.

- SAR Insights: The combination of a bromophenyl group and p-tolylamino-thioether may synergistically enhance target binding and pharmacokinetic profiles compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.